molecular formula C20H14ClFN4O B12170508 2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

Cat. No.: B12170508
M. Wt: 380.8 g/mol
InChI Key: IPCOVADNEHJRIK-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide is a complex organic compound that features a combination of chloro, fluoro, and triazolo-pyridinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.

    Introduction of the Triazolo-Pyridinyl Group: The triazolo-pyridinyl group is introduced via a cyclization reaction involving 3-aminopyridine and an appropriate triazole precursor under high-temperature conditions.

    Coupling Reaction: The final step involves coupling the acetamide backbone with the triazolo-pyridinyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazolo-pyridinyl groups.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridinyl group is known to enhance binding affinity to certain biological targets, potentially leading to inhibition or activation of specific pathways. The chloro and fluoro substituents may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide is unique due to its specific combination of chloro, fluoro, and triazolo-pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14ClFN4O

Molecular Weight

380.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

InChI

InChI=1S/C20H14ClFN4O/c21-16-7-4-8-17(22)15(16)12-19(27)23-14-6-3-5-13(11-14)20-25-24-18-9-1-2-10-26(18)20/h1-11H,12H2,(H,23,27)

InChI Key

IPCOVADNEHJRIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)NC(=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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